![molecular formula C8H16N2O3 B13510404 3-(2-Amino-3-methylbutanamido)propanoic acid](/img/structure/B13510404.png)
3-(2-Amino-3-methylbutanamido)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-BETA-ALA-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition involving coupling, washing, and deprotection steps .
Industrial Production Methods
Industrial production of H-VAL-BETA-ALA-OH can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-VAL-BETA-ALA-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of H-VAL-BETA-ALA-OH include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
H-VAL-BETA-ALA-OH has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Investigated for its role in enzyme-substrate interactions and protein folding studies.
Medicine: Explored for its potential therapeutic applications, including as a component of drug delivery systems and as a bioactive peptide in various treatments.
Industry: Utilized in the development of novel materials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of H-VAL-BETA-ALA-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-VAL-BETA-ALA-OH include other dipeptides and small peptides, such as:
H-VAL-ALA-OH: A dipeptide composed of valine and alanine.
H-ALA-BETA-ALA-OH: A dipeptide composed of alanine and beta-alanine.
Uniqueness
H-VAL-BETA-ALA-OH is unique due to its specific combination of valine and beta-alanine, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(2-Amino-3-methylbutanamido)propanoic acid, known by its chemical formula C₁₆H₂₁N₃O₃, is a dipeptide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with an amino group and a 3-methylbutanamide substituent, contributing to its unique properties. Its molecular weight is approximately 303.36 g/mol, and it is classified under amino acids and peptides, which are crucial for various biochemical processes.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. These interactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary studies suggest that it may exhibit binding affinities similar to those observed in other amino acid derivatives, particularly in relation to neurotransmitter receptors.
Biological Activity
The compound's biological activity can be categorized into several key areas:
Comparative Studies
To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals varying degrees of biological activity:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Amino-3-phosphonopropionic acid | Moderate | Involved in signaling |
2-Amino-3-(methylamino)propanoic acid | High | Neurotoxic properties linked to diseases |
2-Amino-4-methylthio-butanoic acid | Low | Contains a thioether group affecting metabolism |
These comparisons highlight the potential for diverse biological activities based on minor structural variations.
Case Studies and Research Findings
- Neurodegenerative Disease Models : In vivo studies using animal models have demonstrated that dipeptides similar to this compound can modulate neurodegenerative pathways, potentially reducing the severity of symptoms associated with diseases like Alzheimer's and Parkinson's .
- Antifungal Activity : A study evaluating a series of antifungal peptides revealed that modifications in peptide structure could enhance their efficacy against fungal infections. Although specific data on this compound is limited, the structural framework suggests potential for similar applications .
- Histone Deacetylase (HDAC) Inhibition : Research on related compounds has shown that certain dipeptides can inhibit HDAC enzymes, which play critical roles in gene regulation and cellular processes. The implications for cancer therapy are significant, suggesting further exploration of this compound's role in this context .
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-[(2-amino-3-methylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(9)8(13)10-4-3-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12) |
InChI Key |
OIDHLYXOLSBIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
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